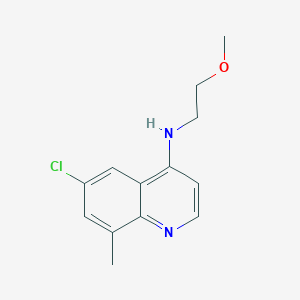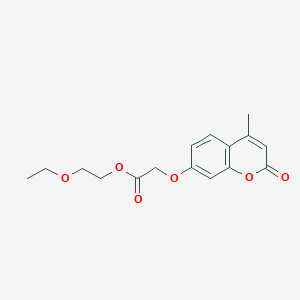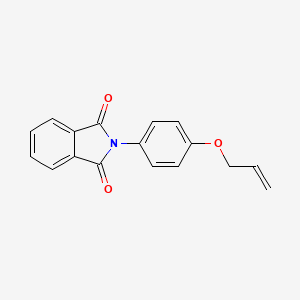
2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione
Overview
Description
2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-1,3-dione derivatives, including 2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione, can be achieved through various methods. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux conditions, resulting in yields between 47-95% .
Industrial Production Methods: Industrial production of isoindoline-1,3-dione derivatives often involves solventless reactions to adhere to green chemistry principles. These methods typically use simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and the carbonyl groups at positions 1 and 3.
Common Reagents and Conditions: Common reagents used in the reactions of isoindoline-1,3-dione derivatives include oxidizing agents such as iodine and reducing agents like formic acid. Substitution reactions often involve the use of aromatic primary amines and maleic anhydride derivatives .
Major Products Formed: The major products formed from these reactions include multifunctionalized isoindoline-1,3-dione derivatives, which have multiple rings and complex structures. These derivatives have broad potential for use in chemical production and clinical medicine .
Scientific Research Applications
2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as a ligand for dopamine receptors, suggesting applications as antipsychotic agents and in the treatment of Parkinson’s disease . Additionally, it has been studied for its ability to inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the main amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction modulates the receptor’s activity, which can have therapeutic effects in conditions like Parkinson’s disease and schizophrenia .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as 2-(4-Fluoro-phenyl)isoindole-1,3-dione and 2-(4-Chloro-phenyl)isoindole-1,3-dione .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. This compound’s ability to interact with dopamine receptors and inhibit β-amyloid protein aggregation highlights its potential as a therapeutic agent in neurological disorders .
Properties
IUPAC Name |
2-(4-prop-2-enoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-2-11-21-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZMSJBYOXMIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


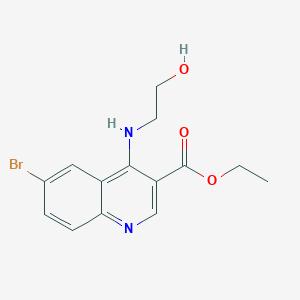
![Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate](/img/structure/B3757267.png)
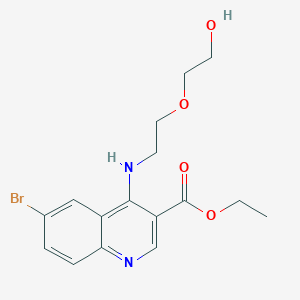
![Ethyl 6,8-dichloro-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate](/img/structure/B3757288.png)
![ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B3757293.png)
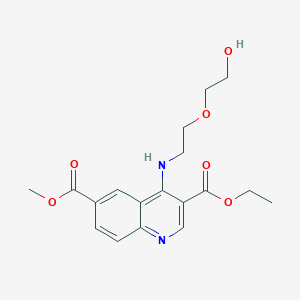
![3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol](/img/structure/B3757306.png)
![3-[[bis(2-methoxyethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one](/img/structure/B3757307.png)
![3-{[butyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B3757315.png)
![6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B3757318.png)
![Ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate](/img/structure/B3757334.png)
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3757337.png)
